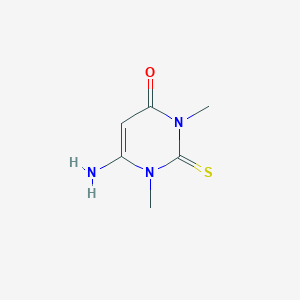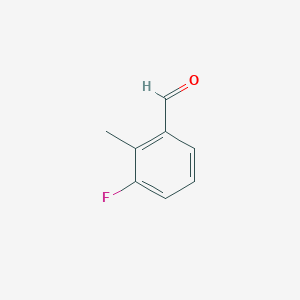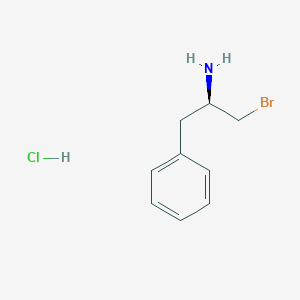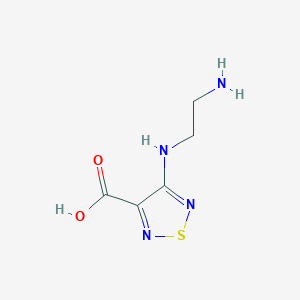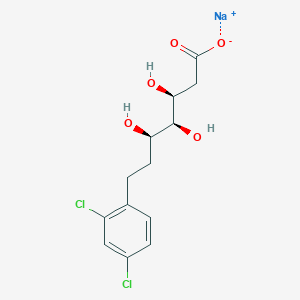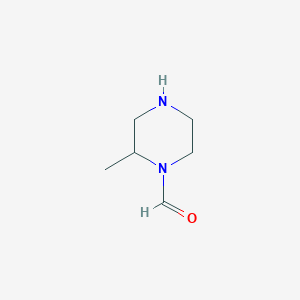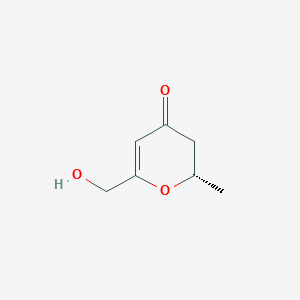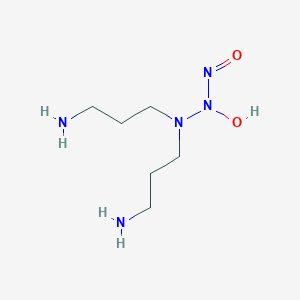
DPTA NONOate
Vue d'ensemble
Description
NONOate de DPTA : (Diethylenetriamine NONOate) appartient à la classe des petites molécules de diazeniumdiolate, qui servent de donneurs d'oxyde nitrique (NO). Sa structure chimique comprend une chaîne centrale de diéthylènetriamine (DPTA) liée à un groupe oxyde nitrique. Le composé présente une libération lente de NO, ce qui le rend précieux pour diverses applications .
Applications De Recherche Scientifique
DPTA NONOate finds applications in various fields:
Chemistry: Used as a controlled NO donor in chemical studies.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as vasodilation and wound healing.
Industry: Employed in material science and drug delivery research.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
DPTA NONOate, also known as Dipropylenetriamine NONOate, DPTA/NO, or N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide, is primarily a Nitric Oxide (NO) donor . Nitric Oxide is a simple structured and unstable free radical molecule that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .
Mode of Action
This compound spontaneously dissociates in a pH-dependent, first-order process to liberate 2 moles of NO per mole of parent compound . This release of NO is the primary mode of action for this compound. Nitric Oxide can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These are mutually dependent and exchangeable .
Biochemical Pathways
The release of NO by this compound affects various biochemical pathways. NO participates in such pathophysiological processes as vasodilation, signaling, and endocrine regulation . Depletion of NO or attenuation of its effector system may result in hypertension, angina, and impotence . Conversely, the overproduction of NO may cause damages such as circulatory shock, sepsis, neurodegenerative disorders, and inflammatory responses .
Pharmacokinetics
NO has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) . This compound, as a NO donor, follows similar pharmacokinetics. It spontaneously dissociates with a half-life of three hours and five hours at 37°C and 22-25°C, pH 7.4, respectively .
Result of Action
The release of NO by this compound has various molecular and cellular effects. For instance, IPA NONOate inhibited the increase in cardiomyocyte size induced by endothelin-1 (ET1). It also alleviated myocardial hypertrophy induced by chronic pressure overload .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For example, the release of NO by this compound is pH-dependent . Furthermore, the effects of NO are restricted locally due to its short half-life, which means the immediate environment of the target cells can significantly influence the action of this compound .
Méthodes De Préparation
Voies de synthèse : : Le NONOate de DPTA peut être synthétisé selon les étapes suivantes :
Activation de la DPTA : La diéthylènetriamine réagit avec l'acide nitreux (HNO₂) pour former la partie diazeniumdiolate.
Formation du donneur de NO : Le diazeniumdiolate de DPTA résultant est le donneur de NO actif.
- Température : Généralement réalisée à température ambiante (environ 22-25°C).
- Solvant : Des solutions aqueuses sont couramment utilisées.
Production industrielle : : Les méthodes de production à l'échelle industrielle impliquent une mise à l'échelle de la voie de synthèse tout en maintenant la pureté et le rendement souhaités.
Analyse Des Réactions Chimiques
Le NONOate de DPTA subit plusieurs réactions :
Libération de NO : Le composé libère lentement du NO en raison de sa structure de diazeniumdiolate.
Réactions biologiques : Dans les systèmes biologiques, le NONOate de DPTA peut moduler les processus cellulaires en libérant du NO.
Réactifs et conditions courants :
Conditions acides : Les environnements acides facilitent la libération de NO.
Milieux biologiques : Le NONOate de DPTA réagit avec les thiols et les protéines biologiques.
Principaux produits :
NO : Le produit principal est l'oxyde nitrique, qui joue des rôles essentiels dans la vasodilatation, la réponse immunitaire et la neurotransmission.
4. Applications de la recherche scientifique
Le NONOate de DPTA trouve des applications dans divers domaines :
Chimie : Utilisé comme donneur de NO contrôlé dans des études chimiques.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire.
Médecine : Exploré pour des applications thérapeutiques potentielles, telles que la vasodilatation et la cicatrisation des plaies.
Industrie : Employé dans la science des matériaux et la recherche sur la délivrance de médicaments.
5. Mécanisme d'action
Le NONOate de DPTA exerce ses effets par la libération de NO. Le NO agit comme une molécule de signalisation, influençant divers processus cellulaires. Il active la guanylate cyclase, ce qui entraîne une augmentation des niveaux de monophosphate cyclique de guanosine (GMPc), qui médiatisent la vasodilatation et d'autres réponses physiologiques.
Comparaison Avec Des Composés Similaires
Le NONOate de DPTA se distingue par sa libération lente et soutenue de NO. Les composés similaires comprennent d'autres diazeniumdiolates comme le NONOate de DETA (Diethylamine NONOate) et le NONOate de DEA (Diéthanolamine NONOate).
Propriétés
IUPAC Name |
[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNIKTWGBUNSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DPTA/NO is a nitric oxide (NO) donor. Upon entering aqueous solutions, it spontaneously decomposes to release NO. [] This released NO can then interact with various biological targets, including enzymes, signaling molecules, and transcription factors, leading to a range of downstream effects, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses. [, , , , , , , , , , , , ]
A: DPTA/NO exhibits a relatively slow release of NO with a half-life of approximately 3 hours at physiological temperature (37°C). [] This distinguishes it from faster-acting NO donors like diethylamine NONOate (DEA/NO), which has a half-life of 2 minutes at 37°C. [] This slower release profile contributes to a sustained NO delivery and may be advantageous for specific applications. []
A: The slower, sustained release of NO from DPTA/NO has shown to be more effective in inhibiting vascular smooth muscle cell proliferation compared to faster-releasing NO donors. [] This suggests that for certain applications, such as preventing restenosis after angioplasty, a continuous low-level delivery of NO might be more beneficial than a short burst of high NO concentration. []
A: The molecular formula for DPTA/NO is C6H17N5O2, and its molecular weight is 191.24 g/mol. []
A: Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze DPTA/NO and other NONOates. [] This technique allows for the identification of the compound and its degradation products upon collision-induced dissociation. []
A: DPTA/NO decomposes more rapidly at acidic pH. [] This property is important to consider when formulating DPTA/NO for specific applications, especially for delivery to acidic environments like the stomach.
A: DPTA/NO primarily acts as a reagent, specifically as an NO donor. It undergoes spontaneous decomposition in aqueous solutions to release NO, which then mediates various biological effects. []
A: While specific computational studies solely focused on DPTA/NO were not discussed in the provided papers, research on CYP2B6 degradation by NO involved molecular dynamics simulations. [] These simulations provided insights into how tyrosine nitration, a potential downstream effect of NO release from DPTA/NO, could impact CYP2B6 structure and function. [] This highlights the potential application of computational methods for understanding the broader biological consequences of DPTA/NO-mediated NO release.
A: The structure of the amine moiety in NONOates, including DPTA/NO, influences their NO release kinetics. [, ] Larger amine groups generally lead to slower NO release rates. [] For example, DPTA/NO with its dipropylenetriamine group releases NO slower than diethylamine NONOate (DEA/NO), which has a smaller diethylamine group. []
A: DPTA/NO is relatively stable as a solid. [] This stability makes it easier to handle and store compared to other NO donors that are less stable in their solid form.
A: One of the challenges in formulating DPTA/NO is its sensitivity to pH. [] Acidic conditions can accelerate its decomposition, potentially limiting its use in certain delivery routes or requiring specialized formulations to protect it from premature degradation.
A: DPTA/NO has been administered through various routes in animal models, including intravenous injection, nebulization, and intratracheal instillation. [, , , , , ] The choice of administration route likely depends on the specific research question and target tissue.
A: The effects of DPTA/NO have been extensively studied in various animal models. For instance, its ability to attenuate pulmonary hypertension induced by group B Streptococcus infection has been demonstrated in newborn piglets. [, ] Additionally, its protective effects against cerebral malaria have been investigated in a mouse model using Plasmodium berghei ANKA. [, ]
ANone: Based on the provided research papers, there is no evidence to suggest that DPTA/NO has progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.
ANone: While the provided abstracts do not delve into detailed toxicity profiles for DPTA/NO, it's important to note that NO itself can have both beneficial and potentially harmful effects depending on its concentration and cellular context.
A: While targeted delivery strategies specifically for DPTA/NO were not discussed in the provided abstracts, one study investigated the incorporation of Gd-DPTA, a related gadolinium-based contrast agent, into small unilamellar vesicles (sULVs) functionalized with targeting antibodies for brain tumor imaging. [] This highlights the potential for adapting similar nanocarrier-based approaches for targeted DPTA/NO delivery.
ANone: The research papers did not specifically mention biomarkers associated with DPTA/NO treatment efficacy or adverse effects.
A: Researchers often employ techniques like chemiluminescence and electrochemical sensors to directly measure NO released from DPTA/NO in various experimental settings. These methods allow for real-time monitoring of NO concentrations and provide valuable insights into the compound's release kinetics. []
ANone: The provided abstracts did not include information regarding the environmental impact or degradation of DPTA/NO.
ANone: The provided abstracts do not contain information about specific studies on the dissolution and solubility of DPTA/NO.
ANone: The research papers did not provide details regarding the validation of analytical methods used in the studies.
ANone: The provided abstracts did not specifically address the immunogenicity of DPTA/NO.
A: Yes, research indicates that NO released from DPTA/NO can influence the expression and activity of cytochrome P450 enzymes, particularly CYP2B6. [, ] Studies have shown that NO can lead to the downregulation of CYP2B6 through ubiquitin-dependent proteasomal degradation. [, ]
ANone: The provided abstracts do not contain specific details about the biodegradability of DPTA/NO.
ANone: The provided research papers do not focus on comparing DPTA/NO with alternative NO donors or therapeutic strategies.
ANone: Specific information related to recycling and waste management of DPTA/NO was not found in the provided research papers.
ANone: The research papers highlight the importance of various experimental techniques and resources in DPTA/NO research, including cell culture models, animal models, analytical chemistry techniques (e.g., mass spectrometry), and molecular biology tools. Access to these resources is crucial for advancing our understanding of DPTA/NO.
ANone: The provided abstracts do not delve into the detailed historical context of DPTA/NO research.
A: The research on DPTA/NO showcases the interdisciplinary nature of this field, drawing on expertise from pharmacology, immunology, cell biology, and analytical chemistry. For instance, understanding the interaction of DPTA/NO with cytochrome P450 enzymes (a pharmacological aspect) requires insights from cell biology and biochemistry. [, ] Similarly, investigating its effects on cerebral malaria necessitates collaboration between parasitologists, immunologists, and neuroscientists. [, ] This highlights the importance of cross-disciplinary approaches in advancing DPTA/NO research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


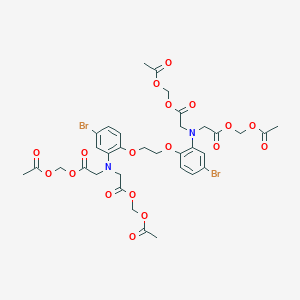
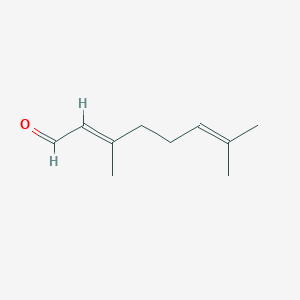
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
